molecular formula C₁₉H₃₄O₄ B1142127 rel-trans-Methoprene Epoxide CAS No. 65277-96-5

rel-trans-Methoprene Epoxide

Cat. No.: B1142127
CAS No.: 65277-96-5
M. Wt: 326.47
InChI Key:
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Description

rel-trans-Methoprene Epoxide: is a metabolite of Methoprene, a juvenile hormone analog. It is widely used as an insect growth regulator due to its ability to mimic natural juvenile hormones in insects. This compound is known for its unique chemical structure and biological activity, making it valuable in various scientific research fields.

Scientific Research Applications

rel-trans-Methoprene Epoxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide chemistry.

    Biology: Investigated for its role in insect development and growth regulation.

    Medicine: Explored for potential therapeutic applications due to its unique biological activity.

    Industry: Utilized in pest control and environmental studies for its insect growth regulatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: rel-trans-Methoprene Epoxide can be synthesized through the epoxidation of Methoprene. The most common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid, to add an oxygen atom to the alkene group in Methoprene . The reaction is typically carried out under mild conditions, ensuring the preservation of the compound’s stereochemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of peroxycarboxylic acids to ensure safety and efficiency. The use of stable crystalline forms of these acids, like MCPBA, is preferred due to their commercial availability and stability .

Chemical Reactions Analysis

Types of Reactions: rel-trans-Methoprene Epoxide undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by nucleophilic attack, leading to the formation of diols.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The epoxide ring can be substituted by nucleophiles, resulting in the formation of different functionalized products.

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids (e.g., MCPBA, peroxyacetic acid) under mild conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophiles such as water, alcohols, or amines under acidic or basic conditions.

Major Products:

    Diols: Formed from the ring-opening of the epoxide by nucleophiles.

    Alcohols: Resulting from the reduction of the epoxide ring.

    Functionalized Products: Various substituted compounds depending on the nucleophile used.

Comparison with Similar Compounds

    Methoprene: The parent compound of rel-trans-Methoprene Epoxide, also used as an insect growth regulator.

    Hydroprene: Another juvenile hormone analog with similar applications in pest control.

    Pyriproxyfen: A juvenile hormone analog with a different chemical structure but similar biological activity.

Uniqueness: this compound is unique due to its specific epoxide structure, which imparts distinct chemical reactivity and biological activity compared to other juvenile hormone analogs. Its ability to undergo various chemical reactions and its effectiveness as an insect growth regulator make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4/c1-13(2)22-17(20)12-15(4)18-16(23-18)11-14(3)9-8-10-19(5,6)21-7/h12-14,16,18H,8-11H2,1-7H3/b15-12+/t14?,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAXFRRFHMMZEL-KZCVOZDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C)C1C(O1)CC(C)CCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C(\C)/[C@H]1[C@@H](O1)CC(C)CCCC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019414
Record name Methoprene epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65277-96-5
Record name Methoprene epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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